molecular formula C22H30O5 B119636 Cicaprost CAS No. 94079-80-8

Cicaprost

Cat. No.: B119636
CAS No.: 94079-80-8
M. Wt: 374.5 g/mol
InChI Key: ARUGKOZUKWAXDS-SEWALLKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cicaprost is a synthetic analogue of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. Prostacyclin is naturally produced by the endothelial cells of blood vessels and plays a crucial role in cardiovascular homeostasis. due to its metabolic instability, prostacyclin cannot be administered orally and requires continuous intravenous infusion. This compound, on the other hand, is metabolically stable and bioavailable after oral administration, making it a valuable therapeutic agent .

Scientific Research Applications

Cicaprost has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Cicaprost is a synthetic analogue of prostacyclin (PGI2) and acts as an agonist of the prostacyclin receptor (IP) . The IP receptor is a G-protein-coupled receptor that plays a crucial role in vasodilation and inhibition of platelet aggregation .

Mode of Action

This compound interacts with the IP receptor, leading to the activation of adenylate cyclase, which in turn increases the levels of cyclic adenosine monophosphate (cAMP) within the cell . This increase in cAMP levels results in a series of intracellular events that ultimately lead to relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .

Biochemical Pathways

The activation of the IP receptor by this compound leads to the stimulation of various biochemical pathways. One of these pathways involves the release of inhibitory transmitters from non-adrenergic non-cholinergic (NANC) enteric nerves, which results in the inhibition of spontaneous contractile activity in certain tissues . Another pathway involves the inhibition of tumor cell-host interactions, which can lead to the suppression of metastasis .

Pharmacokinetics

After oral administration, the peak plasma level of this compound is reached within 15 to 90 minutes . Both the maximum concentration (Cmax) and the area under the curve (AUC) are dose-dependent . The terminal half-life of this compound in plasma is approximately 1 hour, and its total clearance is between 4-7 ml·min−1·kg−1 .

Result of Action

The activation of the IP receptor by this compound has several molecular and cellular effects. It inhibits the proliferation of vascular smooth muscle cells and also has anti-inflammatory effects . Furthermore, this compound has been shown to effectively inhibit metastasis in several different animal models .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound may decrease after meals, and tachyphylaxis (a rapid decrease in the response to a drug after repeated doses) may develop . Additionally, the development and progression of diseases such as diabetic nephropathy can influence the action of this compound .

Safety and Hazards

Cicaprost should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Cicaprost has shown therapeutic potential for ocular inflammation and the effect on immune cells . It could be harnessed in ocular inflammatory disease where steroids are currently the standard of care .

Biochemical Analysis

Biochemical Properties

Cicaprost interacts with various biomolecules, primarily the Prostaglandin E2 receptors (EP1, EP3, EP4), Prostacyclin receptor, and Prostaglandin D2 receptor . These interactions are characterized by binding affinities (Ki values) ranging from 5.87 to 7.80 . The nature of these interactions is primarily inhibitory, contributing to the anti-platelet and vasodilatory effects of this compound .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly vascular smooth muscle cells (VSMCs) and aortic endothelial cells . It inhibits mitogenesis in VSMCs, but not in aortic endothelial cells . This compound also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves inhibition of adenylyl cyclase (AC) activity, leading to desensitization of the cAMP response . This effect is mediated predominantly by a PKA-inhibitable isoform of AC, most likely AC5/6 . This compound also interacts with various G-protein-coupled receptors, affecting their signaling pathways .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits a dose-dependent inhibition of platelet aggregation and vasodilation . Attenuation of these effects is observed with repeated doses, possibly due to decreased absorption after meals or the development of tachyphylaxis .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated potent antimetastatic effects against lymph node and organ metastases . The effects vary with different dosages, with a threshold dose identified as 7.5 µg .

Metabolic Pathways

This compound is involved in the cyclooxygenase (COX) metabolic pathway, which regulates immune responses and inflammation . It is synthesized from arachidonic acid via COX enzymes .

Transport and Distribution

This compound is distributed within cells and tissues primarily through its interactions with specific receptors . Its transport and distribution are influenced by its bioavailability, which is reported to be 99% .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its interactions with various cell surface receptors, it is likely that this compound primarily localizes to the cell membrane where these receptors are located .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cicaprost is synthesized through a series of chemical reactions that involve the modification of the prostacyclin structure to enhance its stability and bioavailability.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process includes multiple steps of purification and quality control to meet pharmaceutical standards. The compound is then formulated into oral dosage forms for therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Cicaprost undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the chemical reactions of this compound include various metabolites that retain the biological activity of the parent compound. These metabolites are often studied for their pharmacological properties and potential therapeutic applications .

Comparison with Similar Compounds

Cicaprost is compared with other prostacyclin analogues, such as iloprost and eptaloprost:

    Iloprost: Like this compound, iloprost is a chemically stable prostacyclin analogue with potent vasodilatory and anti-platelet aggregation properties.

    Eptaloprost: Eptaloprost is an alkyne-containing derivative of prostacyclin and serves as a prodrug for this compound.

Properties

IUPAC Name

2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUGKOZUKWAXDS-SEWALLKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873211
Record name Cicaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94079-80-8, 95722-07-9
Record name Cicaprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94079-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cicaprost
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicaprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095722079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CICAPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE94J8CAMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cicaprost
Reactant of Route 2
Cicaprost
Reactant of Route 3
Cicaprost
Reactant of Route 4
Reactant of Route 4
Cicaprost
Reactant of Route 5
Cicaprost
Reactant of Route 6
Cicaprost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.